molecular formula C13H9NO3 B1626242 6-(3-Formylphenyl)nicotinic acid CAS No. 566198-35-4

6-(3-Formylphenyl)nicotinic acid

Cat. No. B1626242
CAS RN: 566198-35-4
M. Wt: 227.21 g/mol
InChI Key: OVGILAKIAUTIJH-UHFFFAOYSA-N
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Description

6-(3-Formylphenyl)nicotinic acid is a chemical compound with potential applications across a wide range of scientific fields. It has a molecular formula of C13H9NO3 and a molecular weight of 227.21 g/mol .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 6-(3-Formylphenyl)nicotinic acid, related compounds have been synthesized through various methods. For instance, 6-formyl methyl nicotinate has been synthesized using 6-methyl nicotinate as a raw material . Another method involves the biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum . Direct oxidation of 3-methylpyridine (3MP) to nicotinic acid with nitric acid has also been reported .


Molecular Structure Analysis

The molecular structure of 6-(3-Formylphenyl)nicotinic acid is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . It shares similarities with nicotinic acid, also known as vitamin B3 and nicotinic acid, which is an organic compound with the formula C6H5NO2 .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

6-(3-Formylphenyl)nicotinic acid derivatives, including thionicotinic acid analogs, have been studied for their vasorelaxant and antioxidative properties. These compounds can induce vasorelaxation in a dose-dependent manner and show antioxidant activity, suggesting their potential as therapeutic agents for cardiovascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Receptor-Mediated Effects

Research indicates that nicotinic acid, a related compound, activates specific receptors such as PUMA-G and HM74, which mediate its anti-lipolytic effect. This receptor activation leads to a decrease in cAMP levels and is critical in understanding the drug's lipid-lowering effects (Tunaru et al., 2003).

Inhibition of Carbonic Anhydrase III

6-Substituted nicotinic acid analogs have been identified as potent inhibitors of carbonic anhydrase III (CAIII), an enzyme implicated in dyslipidemia and cancer. These compounds show potential as therapeutic candidates for these conditions (Mohammad et al., 2017).

Industrial Production and Applications

Nicotinic acid, including its derivatives, is significant in various industries, such as pharmaceuticals and food. Studies have focused on environmentally friendly methods for its production and the potential industrial applications of its analogs (Lisicki et al., 2022).

Molecular and Cellular Mechanisms

The molecular mechanisms of nicotinic acid and its derivatives, including receptor identification and activation, provide insights into their pharmacological effects and potential for treating various conditions, such as dyslipidemia and inflammatory diseases (Lukasova et al., 2011).

Superoxide Dismutase Mimetics

Certain copper complexes of nicotinic and other carboxylic acids, closely related to 6-(3-Formylphenyl)nicotinic acid, have shown superoxide dismutase (SOD) mimetic activity. This suggests their potential in addressing oxidative stress and related conditions (Suksrichavalit et al., 2008).

properties

IUPAC Name

6-(3-formylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-14-12)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGILAKIAUTIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476076
Record name 6-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Formylphenyl)nicotinic acid

CAS RN

566198-35-4
Record name 6-(3-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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